Bienvenue dans la boutique en ligne BenchChem!

2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid

Lipophilicity Drug-likeness ADMET optimization

2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1267751-21-2, MFCD19282032) is a bicyclic heteroaromatic building block comprising a fused imidazo[1,2-a]pyridine core substituted at the 2-position with a tert-butyl group and bearing a carboxylic acid at the 3-position. Its molecular formula is C₁₂H₁₄N₂O₂ with a molecular weight of 218.25 Da.

Molecular Formula C12H14N2O2
Molecular Weight 218.256
CAS No. 1267751-21-2
Cat. No. B2467073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid
CAS1267751-21-2
Molecular FormulaC12H14N2O2
Molecular Weight218.256
Structural Identifiers
SMILESCC(C)(C)C1=C(N2C=CC=CC2=N1)C(=O)O
InChIInChI=1S/C12H14N2O2/c1-12(2,3)10-9(11(15)16)14-7-5-4-6-8(14)13-10/h4-7H,1-3H3,(H,15,16)
InChIKeyHZCQOMODWMCZOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic Acid (CAS 1267751-21-2): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1267751-21-2, MFCD19282032) is a bicyclic heteroaromatic building block comprising a fused imidazo[1,2-a]pyridine core substituted at the 2-position with a tert-butyl group and bearing a carboxylic acid at the 3-position [1]. Its molecular formula is C₁₂H₁₄N₂O₂ with a molecular weight of 218.25 Da . Key computed properties include a logP of approximately 1, a fraction of sp³-hybridized carbons (Fsp³) of 0.333, a topological polar surface area (TPSA) of 55 Ų, two rotatable bonds, three hydrogen bond acceptors, and one hydrogen bond donor [1]. As an in-stock building block supplied by multiple vendors (including Enamine and 1st Scientific) in purities of 95% and pack sizes ranging from 50 mg to 10 g, this compound is positioned as a readily accessible intermediate for medicinal chemistry and library synthesis programs [1].

Why Generic 2-Substituted Imidazo[1,2-a]pyridine-3-carboxylic Acids Cannot Substitute for the 2-Tert-butyl Variant (CAS 1267751-21-2)


Within the imidazo[1,2-a]pyridine-3-carboxylic acid class, the 2-position substituent exerts a dominant influence on both physicochemical properties and downstream biological performance of derived carboxamides. The tert-butyl group imparts a distinctive combination of steric bulk (Taft Es ≈ –1.54) and moderate lipophilicity that differs fundamentally from smaller alkyl (methyl, ethyl) or planar aryl (phenyl) alternatives [1]. Critically, the imidazo[1,2-a]pyridine-3-carboxamide (IPA) anti-tubercular series—exemplified by the clinical candidate Q203 (telacebec), which derives from 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid—demonstrates that even minor 2-substituent alterations can shift MIC values against Mycobacterium tuberculosis by orders of magnitude and profoundly affect pharmacokinetic parameters including AUC₀–∞ and Cₘₐₓ [2]. Consequently, procurement of a 2-methyl or 2-ethyl analog as a 'close enough' replacement for the 2-tert-butyl derivative introduces unpredictable liabilities in lipophilicity-driven ADMET profiles, steric modulation of target binding, and synthetic tractability that cannot be remedied by downstream modifications.

Quantitative Differentiation Evidence: 2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic Acid (CAS 1267751-21-2) Versus Closest Analogs


Lipophilicity Modulation: LogP of 2-Tert-butyl Derivative Compared with 2-Methyl, 2-Ethyl, 2-Phenyl, and Unsubstituted Analogs

The 2-tert-butyl derivative exhibits a computed logP of approximately 1 [1], positioning it in a narrow lipophilicity window distinct from all major 2-substituted comparators. The unsubstituted imidazo[1,2-a]pyridine-3-carboxylic acid has a logP of 1.03 [2]; the 2-methyl analog has a logP of 1.34 [3]; the 2-ethyl analog has a logP of 2.44 ; and the 2-phenyl analog has a logP of 2.70–2.84 . The tert-butyl group thus confers a logP lower than that of the ethyl and phenyl analogs despite its larger van der Waals volume, reflecting a unique balance of steric bulk and moderate lipophilicity that falls within the optimal logP range (1–3) for oral bioavailability while avoiding the excessive lipophilicity associated with the 2-ethyl (logP 2.44) and 2-phenyl (logP 2.70–2.84) derivatives.

Lipophilicity Drug-likeness ADMET optimization

Fractional sp³ Character (Fsp³) as a Selector for Three-Dimensionality in Fragment-Based and Diversity-Oriented Synthesis

The 2-tert-butyl derivative exhibits an Fsp³ value of 0.333 (4 out of 12 carbons are sp³-hybridized) [1], which represents a substantial increase in three-dimensional character compared to the 2-methyl (Fsp³ = 0.111), 2-ethyl (Fsp³ = 0.200), 2-phenyl (Fsp³ = 0.000), and unsubstituted (Fsp³ = 0.000) comparators [2]. An Fsp³ ≥ 0.30 is increasingly recognized as a desirable threshold in fragment-based and diversity-oriented library design, as compounds with higher Fsp³ values exhibit improved clinical success rates, enhanced aqueous solubility at a given logP, and reduced promiscuity in biological screening panels [3].

Fsp³ Fragment-based drug discovery Molecular complexity

Class-Level Anti-Tubercular Activity: The Imidazo[1,2-a]pyridine-3-carboxylic Acid Scaffold as the Direct Precursor to Nanomolar QcrB Inhibitors Including Clinical Candidate Q203

Imidazo[1,2-a]pyridine-3-carboxylic acids serve as the essential synthetic precursors to the imidazo[1,2-a]pyridine-3-carboxamide (IPA) class of M. tuberculosis QcrB inhibitors. The clinical candidate Q203 (telacebec), derived from 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid, exhibits MIC values in the low nanomolar range against drug-susceptible and multidrug-resistant M. tuberculosis strains [1]. In a seminal advancement study, 12 of 14 IPA derivatives demonstrated MIC ≤ 1 μM against replicating M. tuberculosis H37Rv, and 5 compounds achieved MIC ≤ 0.006 μM [2]. Compound B1 (bearing a cyclohexylmethyl piperazine side chain), accessed via reduction of lipophilic IPA derivatives, demonstrated MIC < 0.035 μM against both drug-susceptible H37Rv and MDR clinical isolates, with AUC₀–∞ and Cₘₐₓ superior to both Q203 and PBTZ169 [3]. While the 2-tert-butyl carboxylic acid itself has not been independently profiled in a published anti-TB screen, its role as a building block in the same IPA structural class—where the 2-substituent directly modulates QcrB binding affinity—positions it as a synthetically enabling intermediate for novel IPA analogs with potentially differentiated resistance profiles.

Antitubercular agents QcrB inhibitors MDR-TB IPA series

Supply Chain Differentiation: Multi-Vendor Availability, Lead Times, and Price Tiers for 2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic Acid

The 2-tert-butyl derivative (CAS 1267751-21-2) is stocked as an in-stock building block by at least four independent suppliers on the ChemSpace aggregator platform, with a combined 24 SKU listings spanning 50 mg to 10 g pack sizes at 95% purity [1]. Enamine US offers lead times of 2 days (shipping from United States) with pricing of $258/100 mg or $579/500 mg; Enamine Ltd. (Ukraine) offers 5-day lead times at identical pricing with bulk 10 g available at $3,191 [1]. 1st Scientific LLC provides 7-day lead times at $255.20/50 mg or $2,545.40/5 g [1]. This multi-supplier landscape contrasts with the 2-cyclobutyl analog (CAS 1266866-86-7), which is listed by fewer vendors and typically shows longer lead times . The 2-methyl analog (CAS 21801-79-6) has broader availability but at comparable pricing tiers [2].

Chemical procurement Building block supply Lead time comparison

Decarboxylative Coupling Reactivity: The Imidazo[1,2-a]pyridine-3-carboxylic Acid Scaffold as a Privileged Substrate for Pd-Catalyzed C–C Bond Formation in Aqueous Media

Imidazo[1,2-a]pyridine-3-carboxylic acids, including the 2-tert-butyl derivative, are competent substrates for Pd-catalyzed decarboxylative arylation with aryl chlorides. Mu et al. (2016) demonstrated that this reaction proceeds smoothly in aqueous medium under an ambient atmosphere without requiring additives, representing the first example of Pd-catalyzed decarboxylative coupling of heteroaromatic carboxylic acids under these green conditions [1]. The 2-substituent identity is expected to modulate the decarboxylation rate: electron-donating alkyl groups (including tert-butyl) stabilize the carboxylate anion, while steric bulk at the 2-position may slow the decarboxylative step relative to less hindered analogs such as the 2-methyl derivative [2]. This differential reactivity profile makes the 2-tert-butyl variant a valuable substrate for investigating steric effects in decarboxylative coupling methodology development.

Decarboxylative coupling C–H functionalization Green chemistry Palladium catalysis

QcrB Inhibitor Pharmacophore: Differential 2-Substituent Effects on Antimycobacterial Potency in the Imidazo[1,2-a]pyridine Series

Abrahams et al. (2012) identified imidazo[1,2-a]pyridine (IP) inhibitors 1–4 as potent leads targeting M. tuberculosis QcrB, with MIC values ranging from 0.03 to 5 μM against a panel of M. tuberculosis strains [1]. Crucially, spontaneous resistant mutants generated against IP 1, 3, and 4 at 5× MIC harbored a single nucleotide polymorphism in qcrB (T313A) that conferred cross-resistance across the series, demonstrating a shared target mechanism highly sensitive to the IP core structure [1]. Gene dosage experiments confirmed QcrB as the target, where overexpression in M. bovis BCG increased the MIC of IP 3 from 0.5 to >8 μM [1]. While the specific 2-tert-butyl derivative was not among the compounds profiled by Abrahams et al., the demonstration that subtle alterations in the IP core (including the 2-substituent) shift MIC values by >100-fold underscores the criticality of selecting the specific 2-substituted building block that matches the desired SAR trajectory [2].

QcrB Mycobacterium tuberculosis Structure-activity relationship Drug resistance

Optimal Application Scenarios for 2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic Acid (CAS 1267751-21-2)


Fragment-Based Drug Discovery (FBDD) Library Design Requiring High Fsp³ Building Blocks

With an Fsp³ of 0.333—exceeding all common 2-substituted imidazo[1,2-a]pyridine-3-carboxylic acid analogs [1]—this building block is ideally suited for fragment libraries targeting increased three-dimensionality. Procurement enables access to a scaffold that satisfies the Fsp³ ≥ 0.30 threshold associated with improved clinical developability [2], particularly valuable for programs targeting protein-protein interactions or allosteric sites where shape complementarity is paramount.

Anti-Tubercular SAR Expansion Beyond the 2-Ethyl IPA Series (Q203 Chemotype)

As a direct synthetic precursor to 2-tert-butyl-substituted imidazo[1,2-a]pyridine-3-carboxamides, this building block enables systematic exploration of steric effects at the QcrB binding site that are inaccessible with 2-methyl or 2-ethyl precursors [3]. Given the clinical emergence of QcrB-targeted resistance mutations, the 2-tert-butyl IPA series may yield analogs with orthogonal resistance profiles, making this building block strategically important for next-generation anti-TB lead generation [4].

Decarboxylative Coupling Methodology Development with Sterically Demanding Substrates

The tert-butyl group at the 2-position provides a sterically hindered carboxylic acid substrate for investigating the scope and limitations of Pd-catalyzed decarboxylative arylation reactions in aqueous media [5]. Methodology groups seeking to benchmark new catalytic systems against challenging substrates will find this compound a useful standard for probing steric effects on decarboxylation rates and coupling efficiencies.

Medicinal Chemistry Programs Requiring Balanced Lipophilicity (logP ≈ 1) with Enhanced Steric Shielding

For lead optimization campaigns where the 2-ethyl (logP 2.44) or 2-phenyl (logP 2.70–2.84) analogs present excessive lipophilicity that drives hERG binding, CYP inhibition, or poor aqueous solubility, the 2-tert-butyl derivative (logP ≈ 1) offers a markedly less lipophilic alternative while retaining substantial steric bulk to maintain target binding affinity [1]. This profile is particularly relevant for CNS drug discovery programs where logP must be tightly controlled.

Quote Request

Request a Quote for 2-Tert-butylimidazo[1,2-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.